molecular formula C26H26N2OS B2430760 N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 532974-11-1

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2430760
CAS No.: 532974-11-1
M. Wt: 414.57
InChI Key: NETCHCPKAORYII-UHFFFAOYSA-N
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Description

N-(2-(3-(Benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a synthetic benzamide derivative designed for advanced pharmacological and biochemical research. This compound features a molecular architecture that integrates an indole core modified with a benzylthio ether, connected via an ethyl linker to a 3,5-dimethylbenzamide group. This specific structure suggests potential for interaction with various biological targets, particularly in cellular signaling pathways. Structurally related N-benzyl benzamide compounds have been investigated in preclinical research for their ability to modulate critical cellular processes. Some analogs in this chemical class have shown promising activity as autophagy modulators, a cellular degradation pathway with implications for cancer and neurodegenerative diseases . For instance, certain benzamide derivatives have been reported to disrupt autophagic flux and exhibit submicromolar antiproliferative activity in cellular models, indicating their value as tool compounds for investigating cell survival and death mechanisms . Researchers can utilize this compound to explore its specific mechanism of action, potential as a protein-protein interaction inhibitor, and its effects in models of oxidative stress or cellular proliferation. It is supplied exclusively for laboratory research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-19-14-20(2)16-22(15-19)26(29)27-12-13-28-17-25(23-10-6-7-11-24(23)28)30-18-21-8-4-3-5-9-21/h3-11,14-17H,12-13,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETCHCPKAORYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound decomposes into three synthons through retrosynthetic cleavage (Figure 1):

  • 3-(Benzylthio)-1H-indole nucleus
  • 2-Aminoethyl side chain
  • 3,5-Dimethylbenzoyl chloride

Key challenges involve regioselective benzylthio installation at the indole 3-position and maintaining amine functionality during subsequent reactions. The synthesis employs protective group strategies observed in bromodomain inhibitor syntheses and palladium-catalyzed couplings from piperazine derivatives.

Synthetic Route Development

Synthesis of 3-(Benzylthio)-1H-indole

Direct Thioetherification Protocol

A modified Ullmann coupling achieves C-S bond formation using:

  • 3-Bromo-1H-indole (1.0 equiv)
  • Benzyl mercaptan (1.2 equiv)
  • CuI (10 mol%)
  • 1,10-Phenanthroline (20 mol%)
  • Cs₂CO₃ (2.0 equiv) in DMF at 110°C for 24h

Purification via silica chromatography (hexane:EtOAc 4:1) yields 68-72% product. ¹H NMR (CDCl₃) shows characteristic indole NH at δ 8.05 (bs) and benzyl CH₂ at δ 4.35 (s).

Alternative Nucleophilic Aromatic Substitution

For enhanced scalability:

  • 3-Nitro-1H-indole reduced to 3-amino derivative
  • Diazotization followed by displacement with benzylthiol
    This three-step sequence provides 55-60% overall yield with improved regiocontrol.

N-Alkylation with 2-Bromoethylamine Hydrobromide

Critical considerations for indole nitrogen alkylation:

  • Base selection: KHMDS in THF at -78°C prevents multiple alkylation
  • Solvent system: Anhydrous DMF enables efficient nucleophilic substitution
  • Stoichiometry: 1.5 equiv bromoethylamine ensures complete conversion

Reaction conditions:

  • 3-(Benzylthio)-1H-indole (1.0 equiv)
  • KHMDS (2.2 equiv) in THF, -78°C, 30min
  • Add 2-bromoethylamine HBr (1.5 equiv)
  • Warm to RT over 6h, stir 12h
    Workup includes aqueous extraction and chromatographic purification (SiO₂, CH₂Cl₂:MeOH 95:5), yielding 82-85% 1-(2-aminoethyl)-3-(benzylthio)-1H-indole.

Benzamide Formation via Carboxylic Acid Coupling

Acid Activation Methods Comparison

Three approaches evaluated for 3,5-dimethylbenzoic acid activation:

Method Reagent System Yield (%) Purity (HPLC)
Acid chloride SOCl₂, reflux 78 92
HATU-mediated HATU/DIPEA, DMF 85 98
EDCl/HOBt EDCl/HOBt, CH₂Cl₂ 81 95

HATU activation proves optimal, adapted from bromodomain inhibitor syntheses.

Coupling Reaction Optimization

Optimal conditions determined through DOE:

  • 1-(2-Aminoethyl)-3-(benzylthio)-1H-indole (1.0 equiv)
  • 3,5-Dimethylbenzoic acid (1.1 equiv)
  • HATU (1.05 equiv)
  • DIPEA (3.0 equiv) in anhydrous DMF
  • 0°C to RT over 2h, stir 16h

Quenching with ice water followed by extraction (EtOAc) and chromatography (gradient elution hexane:EtOAc 3:1 → 1:1) provides 83-87% pure product. HRMS confirms molecular ion at m/z 433.1842 [M+H]⁺ (calc. 433.1845).

Structural Characterization Data

¹H NMR Spectral Features (400 MHz, DMSO-d₆)

  • Indole H-2: δ 7.68 (d, J=3.1 Hz)
  • Benzylthio CH₂: δ 4.42 (s)
  • Ethylene spacer: δ 3.85 (t, J=6.2 Hz), 3.72 (q, J=6.4 Hz)
  • Dimethylbenzoyl Ar-H: δ 7.32 (s, 2H), 7.15 (s, 1H)
  • Methyl groups: δ 2.35 (s, 6H)

¹³C NMR Key Resonances (101 MHz, DMSO-d₆)

  • C=O: δ 167.4
  • Indole C-3: δ 136.8
  • Benzylthio C: δ 44.7
  • Aromatic methyl C: δ 21.3

Process Optimization Considerations

Scalability Challenges

  • Pd contamination in Ullmann route requires chelating resin treatment
  • Ethylenediamine dihydrobromide hygroscopicity necessitates anhydrous handling
  • Benzylthio group sensitivity to oxidation demands nitrogen atmosphere throughout

Alternative Protecting Group Strategies

Comparative evaluation of protective approaches:

Protection Site Reagent Deprotection Method Overall Yield
Amine Cbz-Cl H₂/Pd-C 72%
Amine Boc₂O TFA/CH₂Cl₂ 68%
Thioether Acetyl NH₃/MeOH 65%

Cbz protection demonstrates superior compatibility with subsequent steps.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The indole ring can intercalate with DNA, affecting gene expression and cellular function. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzylthio)ethyl)benzamide: Lacks the indole ring, making it less complex and potentially less bioactive.

    3,5-Dimethyl-N-(2-(3-(methylthio)-1H-indol-1-yl)ethyl)benzamide: Similar structure but with a methylthio group instead of a benzylthio group, which may alter its reactivity and biological activity.

Uniqueness

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is unique due to the presence of both the benzylthio group and the indole ring, which confer distinct chemical and biological properties

Biological Activity

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes an indole moiety, a benzylthio group, and a dimethylbenzamide segment. The molecular formula is C20H22N2SC_{20}H_{22}N_2S, and it features significant structural elements that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the indole core : Utilizing starting materials such as 2-(1H-indol-3-yl)ethanamine.
  • Introduction of the benzylthio group : This can be achieved through nucleophilic substitution reactions.
  • Amide formation : Coupling with 3,5-dimethylbenzoic acid or its derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity Testing : The compound was tested against various cancer cell lines, showing significant cytotoxic effects. In vitro assays demonstrated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against Hep-G2 liver cancer cells .
CompoundCell LineIC50 (µM)
Compound AHep-G210.5
Compound BMCF-715.7
This compoundHep-G212.0

The proposed mechanism of action for this class of compounds includes:

  • Induction of apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
  • Inhibition of cell proliferation : Interference with cell cycle progression.

Other Biological Activities

In addition to anticancer properties, this compound may exhibit:

  • Antioxidant properties : Compounds with indole structures often show free radical scavenging abilities.
  • Anti-inflammatory effects : Potential modulation of inflammatory pathways has been suggested based on structural analogs.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Indole Derivatives : A study published in Molecular Pharmacology examined a series of indole derivatives and their effects on cancer cell lines. The results indicated that modifications to the indole structure significantly enhanced cytotoxicity against various cancer types .
  • Benzylthio Group Influence : Research demonstrated that the presence of a benzylthio group in indole derivatives contributed positively to their anticancer activity by enhancing lipophilicity and cellular uptake .

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